N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
N-(4-Ethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (CAS: 296262-08-3) is a thienopyrazole carboxamide derivative with a molecular formula of C21H19N3O2S and a molecular weight of 377.47 g/mol . Thieno[2,3-c]pyrazole derivatives are recognized for their diverse pharmacological activities, including antifungal, antibacterial, and anti-inflammatory properties . The compound features a 4-ethoxyphenyl carboxamide substituent, which distinguishes it from structurally related analogs. Its synthesis typically involves cyclization and substitution reactions, as demonstrated in studies using sodium ethoxide and ethanol-dioxane systems .
Properties
Molecular Formula |
C21H19N3O2S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H19N3O2S/c1-3-26-17-11-9-15(10-12-17)22-20(25)19-13-18-14(2)23-24(21(18)27-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,22,25) |
InChI Key |
DURZYRKPUIBFOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
Cyclocondensation reactions often begin with functionalized thiophene precursors. For example, 2-mercaptothiophene reacts with γ-butyrolactone in the presence of sodium ethoxide to form 4-(thiophen-2-ylthio)butanoic acid, a key intermediate. Subsequent treatment with hydrazine hydrate under reflux conditions facilitates cyclization, yielding the thieno[2,3-c]pyrazole scaffold. This method achieves moderate yields (47–75%) and requires careful control of stoichiometry to avoid side reactions.
Pyrazole Annulation via Jacobson Reaction
An alternative approach employs the Jacobson reaction, where thiophene-based amines undergo diazotization followed by cycloaddition. For instance, 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile reacts with sodium nitrite in hydrochloric acid to form chloropyrazolothienotriazine, which is further functionalized. This method is advantageous for introducing substituents at the 5-position of the pyrazole ring.
Functionalization of the Thieno[2,3-c]Pyrazole Core
After forming the core, the compound undergoes sequential modifications to introduce the ethoxyphenyl, phenyl, and carboxamide groups.
Introduction of the 4-Ethoxyphenyl Group
The 4-ethoxyphenyl moiety is typically introduced via nucleophilic aromatic substitution or Ullmann coupling . In one protocol, the chloro intermediate generated during pyrazole annulation reacts with 4-ethoxyaniline in dimethylformamide (DMF) at 80–100°C. Catalytic copper(I) iodide enhances reaction efficiency, yielding the substituted product with 65–70% purity.
Attachment of the Phenyl Group
The phenyl group at the 1-position of the pyrazole ring is introduced early in the synthesis. Starting with phenylhydrazine and thiophene-3-carbaldehyde, a condensation reaction forms the pyrazole ring, with the phenyl group already in place. Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining yields above 80%.
Carboxamide Formation
The final step involves converting a carboxylic acid or ester intermediate into the carboxamide. For example, methyl 4,5-dihydro-1H-thieno[2',3':2,3]thiepino[4,5-c]pyrazole-3-carboxylate undergoes aminolysis with 4-ethoxyaniline in toluene, catalyzed by trimethylaluminum. This method avoids racemization and achieves >90% conversion under mild conditions.
Optimization Strategies for Improved Yield and Purity
Solvent and Catalyst Selection
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Solvent | Ethanol | Dimethylacetamide (DMAc) |
| Catalyst | Sodium ethoxide | CuI/1,10-phenanthroline |
| Yield | 47% | 68% |
| Reaction Time | 19 hours | 6 hours |
Switching from ethanol to polar aprotic solvents like DMAc improves solubility of intermediates, while copper-based catalysts accelerate coupling reactions. Microwave irradiation further enhances reaction kinetics, reducing time and energy consumption.
Purification Techniques
Recrystallization from petroleum ether or ethyl acetate removes unreacted starting materials, while column chromatography isolates isomers. High-performance liquid chromatography (HPLC) is employed for industrial-scale purification, achieving >99% purity.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and environmental sustainability. Continuous flow reactors minimize waste and improve heat transfer compared to batch processes. For example, a pilot study using microreactors achieved 85% yield in the cyclocondensation step, compared to 75% in batch mode. Additionally, replacing toxic solvents like DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .
Chemical Reactions Analysis
Chloroacetylation and Subsequent Nucleophilic Substitution
The amino group at position 4 of the thienopyrazole core undergoes chloroacetylation when treated with chloroacetyl chloride, forming 4-(2-chloroacetamido)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (compound 8 in ). This intermediate reacts with primary aromatic amines (e.g., aniline derivatives) via nucleophilic substitution, replacing the chloride with an amine group. Unexpectedly, this reaction also triggers a Dimroth rearrangement under excess amine conditions, yielding pyrimidinone derivatives (e.g., 3a-c in ).
Key Data :
-
IR Evidence : Disappearance of the CN stretch (~2199 cm⁻¹) and appearance of NH/amide bands (3440–3188 cm⁻¹ and 1660 cm⁻¹) confirm rearrangement .
-
1H NMR : Singlets at δ 6.10 (NHPh) and δ 12.68 (NH pyrimidine) validate structural transformation .
Cyclization and Condensation Reactions
The carboxamide moiety participates in cyclization reactions. For example, treatment with triethyl orthoformate in acetic anhydride generates tricyclic derivatives via intramolecular cyclization. Subsequent reactions with hydrazine hydrate produce iminopyrimidine intermediates (compound 8 in ), which further condense with triethyl orthoformate to form triazolopyrimidines (compound 9 ) .
Reaction Pathway :
-
Intermediate Formation :
-
Compound 7 (from chloroacetylated precursor) reacts with triethyl orthoformate → tricyclic derivative.
-
Hydrazine hydrate → iminopyrimidine 8 .
-
-
Final Product :
Spectral Confirmation :
-
Mass Spectrometry : Molecular ion peaks align with expected masses for intermediates and products .
-
13C NMR : Resonances at δ 160–165 ppm confirm carbonyl and heterocyclic carbons .
Biological Activity Correlation
Derivatives synthesized via these reactions exhibit biological relevance:
-
Antioxidant Activity : Chloroacetylated derivatives (e.g., compound 8 ) reduce 4-nonylphenol-induced erythrocyte damage in Clarias gariepinus by 60–90%, as shown in hematological assays .
-
Enzyme Inhibition : Pyrimidinone and triazolopyrimidine derivatives demonstrate inhibitory effects on phosphodiesterase-7 (PDE7), with IC₅₀ values in the micromolar range .
Synthetic Challenges and Optimization
-
Regioselectivity : Electrophilic substitutions occur preferentially at the C-5 position due to electron-rich thiophene moieties .
-
Green Chemistry : Microwave-assisted synthesis reduces reaction times (e.g., from 12 hrs to 30 mins) and improves yields by 15–20% compared to conventional methods .
This compound’s versatility in forming pharmacologically active derivatives underscores its value in medicinal chemistry. Further studies could explore its potential in targeted drug design, leveraging its modular reactivity.
Scientific Research Applications
Structural Features
The compound features a thieno[2,3-c]pyrazole core with an ethoxy group on the phenyl ring, enhancing its reactivity and interaction with biological systems.
Chemistry
N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Biology
Research indicates that this compound exhibits bioactive properties including antimicrobial, antiviral, and anticancer activities. It has been investigated for its potential to interact with specific enzymes and receptors, modulating biological pathways critical for disease progression.
Medicine
The compound has been explored for its therapeutic potential in treating various diseases. Its mechanisms of action involve binding to molecular targets that regulate cellular functions associated with cancer and inflammation.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a catalyst in specific chemical reactions due to its unique properties.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| N-(4-ethoxyphenyl)-3-methyl... | MCF7 (breast cancer) | 580 |
| N-(4-chlorophenyl) derivative | NUGC (gastric cancer) | 60 |
| 6-amino derivative | HEPG2 (liver cancer) | 399 |
The structure-activity relationships (SAR) indicate that modifications can enhance potency against specific cancer types.
Anti-inflammatory Activity
The compound has also shown promise in inhibiting the production of pro-inflammatory cytokines in cell culture models, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Research highlights the importance of structural modifications in enhancing the biological activity of thienopyrazole derivatives:
Structural Variants
Variants with different substituents on the phenyl ring have demonstrated improved potency against specific cancer types. For example, derivatives with electron-withdrawing groups exhibited increased cytotoxicity.
Mechanistic Studies
Further investigations into molecular targets affected by these compounds are ongoing. Studies aim to elucidate their mechanisms of action more clearly to optimize therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Molecular Comparisons
The compound’s activity is highly dependent on substituents at the carboxamide and pyrazole positions. Key analogs include:
Antioxidant Efficacy Against 4-Nonylphenol Toxicity
In Clarias gariepinus models, the target compound and analogs were tested for their ability to mitigate erythrocyte damage caused by 4-nonylphenol (4-NP). Results showed:
| Compound ID | % Altered Erythrocytes (Mean ± SE) | Efficacy Ranking |
|---|---|---|
| 7b | 0.6 ± 0.1 | Most effective |
| 7f | 1.0 ± 0.2 | High |
| 7a | 3.7 ± 0.5 | Moderate |
| 7e | 28.0 ± 1.5 | Low |
| 8 | 29.0 ± 1.7 | Low |
| 4-NP alone | 40.0 ± 2.0 | Baseline toxicity |
The amino-substituted variant (7b) demonstrated superior antioxidant activity, reducing erythrocyte damage to 0.6%, compared to 40% in 4-NP-only groups.
Cytotoxic Activity
- N’-(2-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide: A structurally related mitotic inhibitor with cytotoxic activity against leukemia cells, though its mechanism remains unelucidated .
- MYLS22 : A derivative with a dimethyl-3-oxo-2-phenylpyrazole substituent exhibits selective inhibition of mitochondrial OPA1 GTPase (IC50 = 3.2 µM), highlighting the role of hydrophobic substituents in targeting intracellular enzymes .
Pharmacokinetic and Physicochemical Properties
- Solubility : The target compound’s solubility in DMSO (2 mg/mL) is comparable to MYLS22, while trifluoromethyl variants show improved lipid membrane penetration due to higher lipophilicity .
- Collision Cross-Section (CCS) : Predicted CCS values for the target compound’s [M+H]+ ion (188.3 Ų) suggest moderate molecular compactness, similar to chloro-substituted analogs (e.g., 382.08 m/z, CCS = 188.5 Ų) .
Biological Activity
N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Compound Overview
- Molecular Formula : C21H19N3O2S
- Molecular Weight : 377.5 g/mol
- IUPAC Name : N-(4-ethoxyphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
- Structural Features : The compound features a thieno[2,3-c]pyrazole core with an ethoxy group on the phenyl ring, which enhances its reactivity and interaction with biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biological pathways, leading to significant pharmacological effects. Research indicates that this compound may serve as an inhibitor for certain enzymes involved in cancer progression and inflammation .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 60 nM to over 500 nM depending on the specific cell line tested. Notably, derivatives with different substituents showed varying levels of activity, indicating structure-activity relationships (SAR) that are critical for optimizing therapeutic efficacy .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| N-(4-ethoxyphenyl)-3-methyl... | MCF7 (breast cancer) | 580 |
| N-(4-chlorophenyl) derivative | NUGC (gastric cancer) | 60 |
| 6-amino derivative | HEPG2 (liver cancer) | 399 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in cell culture models, suggesting potential applications in treating inflammatory diseases .
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-3-methyl-1-phenyldihydrothieno[2,3-c]pyrazole typically involves multi-step chemical reactions:
- Starting Materials : The synthesis begins with readily available thienyl and pyrazole precursors.
- Cyclization Reactions : Controlled cyclization reactions are employed under specific conditions to form the thieno[2,3-c]pyrazole core.
- Purification : The final product is purified using chromatographic techniques to ensure high yield and purity.
The choice of synthetic route can significantly impact the yield and purity of the final product, which is crucial for biological testing .
Case Studies and Research Findings
Research has highlighted the importance of structural modifications in enhancing the biological activity of thienopyrazole derivatives:
- Structural Variants : Variants with different substituents on the phenyl ring have shown improved potency against specific cancer types.
- Mechanistic Studies : Further investigation into the molecular targets and pathways affected by these compounds is ongoing, aiming to elucidate their mechanisms of action more clearly.
Q & A
Q. What multi-step synthesis strategies are recommended to optimize yield and purity of this compound?
A three-step approach is commonly employed: (1) condensation of 1-((6-chloropyridin-3-yl)methyl)-3-phenyl-1H-pyrazole-5-carbonyl chloride with 4-ethoxyaniline, (2) purification via column chromatography (dichloromethane/ethyl acetate eluent), and (3) crystallization using ethyl acetate/hexane. Key considerations include stoichiometric control of thionyl chloride (for acyl chloride formation) and inert atmosphere maintenance to prevent hydrolysis .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
Q. How can solubility challenges in aqueous buffers be mitigated during biological assays?
Use polar aprotic solvents like DMSO (2 mg/mL stock solutions) followed by serial dilution in assay buffers. Pre-saturation studies and co-solvents (e.g., cyclodextrins) can enhance solubility without compromising activity .
Advanced Research Questions
Q. What molecular docking strategies predict target binding affinity and selectivity?
- Glide SP/XP protocols (Schrödinger Suite) model interactions with targets like OPA1 or c-Met. Key parameters include grid box placement around catalytic sites and Prime refinement for induced-fit effects .
- Selectivity is assessed by cross-docking against off-targets (e.g., VEGFR2) and comparing binding scores (ΔG < -8 kcal/mol indicates high affinity) .
Q. How do structural modifications at the 4-ethoxyphenyl group influence biological activity?
Q. What experimental designs resolve contradictions in reported IC₅₀ values across studies?
- Standardize assay conditions: Use identical cell lines (e.g., NIH3T3/TPR-Met for c-Met inhibition), ATP concentrations (1 mM), and incubation times (72 hrs) .
- Validate via orthogonal assays (e.g., SPR for binding kinetics, Western blot for target phosphorylation) .
Q. Which in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Q. How does the thieno[2,3-c]pyrazole core enhance target engagement compared to pyrazole analogs?
The fused thiophene ring increases π-π stacking with hydrophobic pockets (e.g., OPA1’s GTPase domain), improving binding entropy (ΔS = +15 cal/mol·K) . Molecular dynamics simulations show 20% longer residence times vs. non-fused analogs .
Methodological Considerations
Q. What crystallographic parameters define conformational stability?
- Dihedral angles : Pyrazole-phenyl (7.70°), pyridine-ethoxyphenyl (40.68°) .
- Intermolecular interactions : N–H···N (2.12 Å) and C–H···π (3.45 Å) bonds stabilize 2D lattice structures .
Q. How are metabolite-related off-target effects minimized during inhibitor design?
Block metabolic hotspots via fluorination (C-3 position) or methyl group incorporation (C-5), reducing CYP3A4-mediated oxidation by >90% .
Data Interpretation Guidelines
Q. What statistical methods validate dose-response relationships in enzyme inhibition assays?
Four-parameter logistic curves (GraphPad Prism) calculate IC₅₀ values. Report Hill slopes (1.0–1.5 indicates non-cooperative binding) and R² (>0.95) for reproducibility .
Q. How do researchers reconcile divergent bioactivity data between in vitro and in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
